Sanggenon N
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Overview
Description
Sanggenon N is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities. The compound has a molecular formula of C25H26O6 and a molecular weight of 422.477 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon N is typically isolated from natural sources rather than synthesized. The isolation process involves the use of silica gel, ODS, and Sephadex LH-20 column chromatography . The compound is extracted from the EtOAc fraction of the root bark of Morus alba.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. The focus remains on optimizing the extraction and purification techniques to yield higher quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Sanggenon N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different environments.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .
Scientific Research Applications
Sanggenon N has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoprenylated flavonoids in various chemical reactions.
Medicine: The compound has potential therapeutic applications due to its hepatoprotective and neuroprotective properties.
Industry: this compound is explored for its antioxidant properties, which can be utilized in the development of health supplements and cosmetic products.
Mechanism of Action
Sanggenon N exerts its effects primarily through its antioxidant properties. It protects cells from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species. The compound also modulates the activity of various enzymes involved in oxidative stress pathways, such as inducible nitric oxide synthase . Additionally, this compound has been shown to interact with cellular signaling pathways, including the NF-κB pathway, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Sanggenon N is part of a group of isoprenylated flavonoids isolated from Morus alba. Similar compounds include:
Sanggenon C: Known for its anti-inflammatory and antioxidant properties.
Sanggenon D: Exhibits anti-cancer and cytoprotective effects.
Kuwanon T: Another isoprenylated flavonoid with significant anti-inflammatory activity.
Compared to these compounds, this compound is unique due to its specific protective effects against oxidative stress and its ability to inhibit nitric oxide production in macrophages .
Properties
IUPAC Name |
5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZLTRWCMPYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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